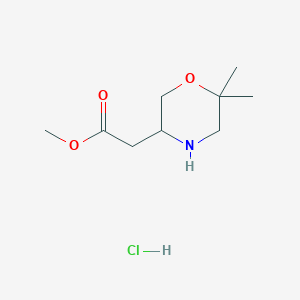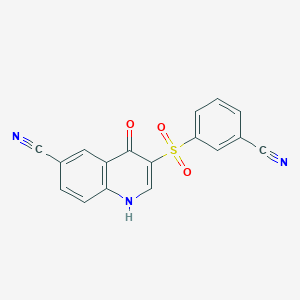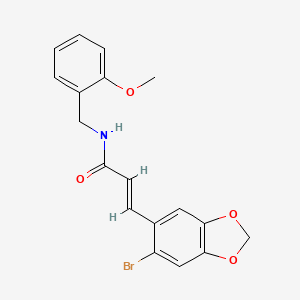
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Selectivity
The research on related compounds, such as 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrates their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme implicated in various physiological processes. These studies highlight the structural features responsible for selectivity and potency, offering insights into designing enzyme inhibitors with improved characteristics (Grunewald et al., 1997). Further analysis of binding interactions within the active site of PNMT by compounds like 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines reveals the importance of hydrogen bonding and lipophilicity for crossing the blood-brain barrier and achieving selective inhibition (Grunewald et al., 2006).
Herbicide Degradation and Environmental Fate
Another significant application area is understanding the environmental fate of sulfonylurea herbicides. Studies on prosulfuron and sulfosulfuron degradation in soil under various conditions provide critical insights into their behavior, influencing the development of more environmentally friendly agricultural chemicals (Hultgren et al., 2002); (Saha & Kulshrestha, 2002).
Synthesis of Complex Molecules
The methodology for synthesizing complex molecules, such as thieno[3,2-f]quinolin-7(6H)-one derivatives and 3,4-dihydroquinolin-2(1H)-ones, showcases the utility of related sulfonyl compounds in constructing pharmacologically relevant structures. These synthetic strategies enable the creation of molecules with potential therapeutic applications, demonstrating the versatility of sulfonyl and urea groups in organic synthesis (Majumdar & Biswas, 1998); (Zhu et al., 2016).
TRPV1 Antagonists
Research into novel chroman and tetrahydroquinoline ureas reveals their potential as TRPV1 antagonists, a target for pain management therapies. This highlights the compound's relevance in the development of new analgesic drugs with the ability to cross the blood-brain barrier for enhanced efficacy (Schmidt et al., 2011).
Propiedades
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-24(21,22)19-8-2-4-12-6-7-13(10-15(12)19)18-16(20)17-11-14-5-3-9-23-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKQXLLJKVOAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)
![N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2784079.png)



